



Application Notes and Protocols for Melevodopa/Carbidopa Effervescent Tablet Formulation

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Compound of Interest		
Compound Name:	Melevodopa	
Cat. No.:	B1676178	Get Quote

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Introduction

Melevodopa, a methyl ester of levodopa, offers enhanced solubility and pharmacokinetic properties compared to its parent compound, potentially leading to a more rapid onset of action.[1][2][3] When combined with carbidopa, a peripheral dopa-decarboxylase inhibitor, the peripheral conversion of levodopa to dopamine is minimized, thereby increasing the bioavailability of levodopa to the brain and reducing peripheral side effects.[4][5] An effervescent tablet formulation of **Melevodopa**/Carbidopa provides a rapidly dissolving dosage form, which may be advantageous for patients with Parkinson's disease who experience dysphagia or require a faster therapeutic effect.

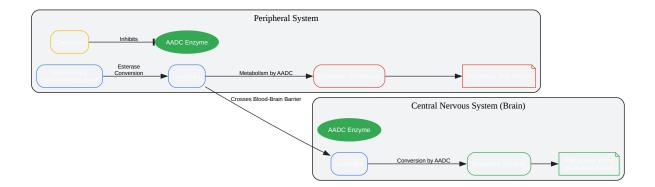
This document provides a representative protocol for the formulation, manufacturing, and quality control of **Melevodopa**/Carbidopa effervescent tablets. It is important to note that specific formulation details for commercially available products are often proprietary. Therefore, the following protocols are based on general principles of effervescent tablet manufacturing and publicly available information on other levodopa/carbidopa dosage forms.

Mechanism of Action



The combination of **Melevodopa** and Carbidopa is designed to increase the levels of dopamine in the brain to alleviate the motor symptoms of Parkinson's disease.

- **Melevodopa**: As a prodrug of levodopa, **melevodopa** is more soluble and readily absorbed. After absorption, it is rapidly converted to levodopa by esterases. Levodopa can cross the blood-brain barrier, which dopamine itself cannot do.
- Carbidopa: This enzyme inhibitor prevents the conversion of levodopa to dopamine in the
 peripheral tissues by inhibiting the aromatic L-amino acid decarboxylase (AADC) enzyme.
 This action increases the amount of levodopa that reaches the brain, allowing for a lower
 dose of levodopa and reducing peripheral side effects like nausea and vomiting.
- Central Conversion: Once in the brain, levodopa is converted to dopamine by AADC,
 replenishing the depleted dopamine stores and improving motor function.



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Caption: Mechanism of Action of **Melevodopa**/Carbidopa.

Experimental Protocols



Formulation of Melevodopa/Carbidopa Effervescent Tablets

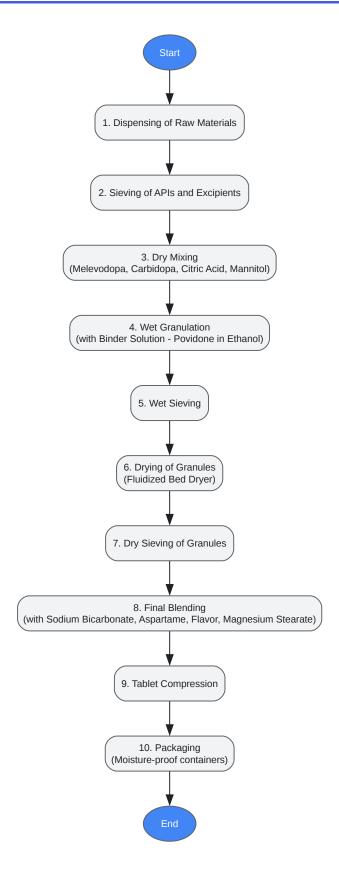
The following table outlines a representative formulation for a batch of 1000 effervescent tablets. The exact quantities may require optimization based on experimental trials.

Component	Function	Quantity per Tablet (mg)	Quantity per Batch
Melevodopa HCl	Active Pharmaceutical Ingredient	125	125
Carbidopa	Active Pharmaceutical Ingredient	25	25
Citric Acid (Anhydrous)	Acid Source	800	800
Sodium Bicarbonate	Alkali Source	1000	1000
Povidone K30	Binder	50	50
Mannitol	Diluent, Sweetener	200	200
Aspartame	Sweetener	20	20
Lemon Flavor	Flavoring Agent	10	10
Magnesium Stearate	Lubricant	20	20
Total Weight	2250	2250	

Manufacturing Process: Wet Granulation

Due to the reactive nature of effervescent components, manufacturing requires a controlled environment with low humidity (\leq 20% RH) and temperature (\leq 23°C).





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Caption: Experimental Workflow for Tablet Manufacturing.



Protocol:

- Dispensing: Accurately weigh all raw materials as per the formulation table.
- Sieving: Sieve the active pharmaceutical ingredients (APIs) and all excipients separately through an appropriate mesh sieve (e.g., #40 mesh) to ensure uniformity.
- Dry Mixing: Blend **Melevodopa** HCl, Carbidopa, anhydrous citric acid, and mannitol in a suitable blender for 15 minutes to achieve a homogenous mixture.
- Granulation: Prepare a binder solution by dissolving Povidone K30 in anhydrous ethanol.
 Add the binder solution slowly to the powder blend under continuous mixing to form coherent granules.
- Wet Sieving: Pass the wet mass through a larger mesh sieve (e.g., #12 mesh) to obtain uniform granules.
- Drying: Dry the granules in a fluidized bed dryer at a temperature not exceeding 60°C until the moisture content is below 0.5%.
- Dry Sieving: Sieve the dried granules through a smaller mesh sieve (e.g., #16 mesh) to obtain the desired granule size.
- Final Blending: Add the sieved sodium bicarbonate, aspartame, and lemon flavor to the dried granules and blend for 10 minutes. Finally, add magnesium stearate and blend for another 3-5 minutes.
- Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
- Packaging: Immediately pack the effervescent tablets in moisture-proof packaging, such as aluminum tubes with a desiccant cap.

Quality Control Protocols

The following tests are essential to ensure the quality, safety, and efficacy of the **Melevodopa**/Carbidopa effervescent tablets.



Test	Method	Acceptance Criteria
Appearance	Visual Inspection	White to off-white, circular, flat- faced beveled edge tablets.
Weight Variation	USP <905>	Not more than two of the individual weights deviate from the average weight by more than ±5%, and none deviates by more than ±10%.
Hardness	USP <1217>	4-8 kg/cm ²
Friability	USP <1216>	Less than 1.0%
Thickness	Vernier Caliper	Within ±5% of the standard value.
Effervescence Time	In 200 mL of water at 20±1°C	Complete disintegration within 5 minutes.
pH of Solution	pH meter	pH of the solution after tablet disintegration should be between 4.0 and 6.0.
Assay (Content Uniformity)	HPLC	90.0% - 110.0% of the label claim for both Melevodopa and Carbidopa.
Dissolution	USP Apparatus II (Paddle), 50 rpm, 900 mL of 0.1 N HCl	At least 80% of both drugs dissolved in 30 minutes.

Detailed Protocol for Dissolution Testing:

• Apparatus: USP Dissolution Apparatus II (Paddle).

• Dissolution Medium: 900 mL of 0.1 N Hydrochloric acid.

• Temperature: 37 ± 0.5 °C.

• Paddle Speed: 50 rpm.



• Procedure:

- Place one tablet in each of the six dissolution vessels.
- Withdraw a 10 mL aliquot of the medium at 5, 10, 15, 20, and 30-minute intervals.
- Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
- Filter the samples through a 0.45 μm filter.
- Analyze the samples for **Melevodopa** and Carbidopa content using a validated HPLC method.
- Acceptance Criteria: Not less than 80% (Q) of the labeled amount of Melevodopa and Carbidopa is dissolved within 30 minutes.

Conclusion

The development of a **Melevodopa**/Carbidopa effervescent tablet formulation presents a promising approach to improve the management of Parkinson's disease, particularly for patients who may benefit from a more rapid onset of action and an easier mode of administration. The protocols outlined in this document provide a foundational framework for the formulation, manufacturing, and quality control of such a dosage form. It is imperative that all processes are conducted under strictly controlled environmental conditions to ensure the stability and efficacy of the final product. Further optimization and validation studies are essential to transition from this representative protocol to a market-ready product.

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